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Compound of Interest

Compound Name:
[1-(3-fluorophenyl)-1H-1,2,3-

triazol-4-yl]methanol

CAS No.: 1096130-65-2

Cat. No.: B1442857 Get Quote

Executive Summary
This technical guide analyzes the pharmacophoric utility of fluorophenyl-triazole scaffolds in

modern drug discovery. The fusion of the triazole ring—a metabolically stable bioisostere of the

amide bond—with fluorinated phenyl rings creates a privileged structure. This scaffold exhibits

enhanced lipophilicity, metabolic resistance, and specific binding affinities for metalloenzymes

(e.g., CYP51) and kinases (e.g., EGFR). This document details the chemical rationale,

therapeutic mechanisms, structure-activity relationships (SAR), and validated experimental

protocols for synthesizing and testing these compounds.[1]

Chemical Rationale: The Fluorine-Triazole Synergy
The Triazole Scaffold
Triazoles exist as two isomers: 1,2,3-triazoles and 1,2,4-triazoles.[2][3]

1,2,4-Triazoles: Historically significant in antifungal drugs (Fluconazole, Voriconazole).[4]

The N4 nitrogen coordinates with the heme iron of fungal CYP51.

1,2,3-Triazoles: Accessible via "Click Chemistry" (CuAAC). They act as stable linkers that

mimic the electronic properties of peptide bonds without susceptibility to enzymatic

hydrolysis.
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The Fluorine Effect
Incorporating fluorine into the phenyl ring attached to the triazole confers three critical

advantages:

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond,

blocking oxidative metabolism at specific sites (e.g., blocking P450 hydroxylation).

Lipophilicity Modulation: Fluorine increases

, facilitating passive transport across fungal cell walls or the blood-brain barrier (BBB).

Binding Affinity: The 2,4-difluorophenyl moiety, a hallmark of azole antifungals, fits precisely

into the hydrophobic pocket of the target enzyme, maximizing van der Waals interactions.

Therapeutic Mechanisms & Signaling Pathways
Antifungal Activity: CYP51 Inhibition
The primary mechanism of action for fluorophenyl-1,2,4-triazoles is the inhibition of Lanosterol

14

-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis.[5]

Mechanism: The triazole N4 atom forms a coordinate covalent bond with the heme iron (Fe)

in the CYP51 active site.

Fluorine Role: The fluorophenyl group occupies a hydrophobic cleft near the heme,

stabilizing the inhibitor-enzyme complex.

Outcome: Accumulation of toxic 14

-methylsterols and depletion of ergosterol lead to membrane stress and fungal cell death.

Figure 1: Mechanism of CYP51 Inhibition
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Caption: Schematic of CYP51 inhibition by fluorophenyl-triazoles, highlighting the dual binding

mode: heme coordination and hydrophobic pocket occupation.

Anticancer Activity: EGFR Kinase Inhibition
Recent studies highlight 1,2,3-triazole hybrids as inhibitors of Epidermal Growth Factor

Receptor (EGFR).

Mechanism: The triazole ring acts as a scaffold to orient the fluorophenyl group into the ATP-

binding pocket of the kinase.

Selectivity: Fluorination (particularly para-F) enhances selectivity for EGFR over wild-type

cells, inducing apoptosis in lung cancer lines (e.g., A549).

Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these compounds is strictly governed by substitution patterns.
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Feature Modification Impact on Activity

Triazole Isomer 1,2,4-Triazole

Superior for antifungal

(CYP51) binding due to N4

geometry.

1,2,3-Triazole

Excellent linker for anticancer

hybrids; accessible via Click

chemistry.

Fluorine Position 2,4-Difluoro

Optimal for Antifungal.

Maximizes hydrophobic fit in

CYP51 pocket (e.g.,

Fluconazole).

4-Fluoro (Para)

Optimal for Anticancer. Often

enhances cytotoxicity in EGFR

inhibitors.

Ortho-Fluoro

Improves metabolic stability

but may introduce steric

clashes in some kinases.

Linker -CH2- vs Direct

Methylene spacers (-CH2-)

often improve flexibility for

enzyme fitting.

Figure 2: SAR Logic Flow for Fluorophenyl-Triazoles
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Caption: Decision tree for optimizing fluorophenyl-triazole scaffolds based on therapeutic target

(Antifungal vs. Anticancer).

Experimental Protocols
Synthesis: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol synthesizes 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.

Reagents:

Fluorophenyl azide (1.0 equiv)

Terminal alkyne (1.0 equiv)

CuSO

·5H

O (0.1 equiv)

Sodium Ascorbate (0.2 equiv)
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Solvent: t-BuOH/H

O (1:1 v/v)

Step-by-Step Methodology:

Preparation: Dissolve the fluorophenyl azide (e.g., 1 mmol) and the terminal alkyne (1 mmol)

in 5 mL of t-BuOH/H

O (1:1) in a round-bottom flask.

Catalyst Addition: Add CuSO

·5H

O (25 mg, 0.1 mmol) followed immediately by Sodium Ascorbate (40 mg, 0.2 mmol). The
solution should turn bright yellow/orange, indicating the formation of Cu(I).

Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor progress via TLC

(Thin Layer Chromatography).

Work-up: Upon completion, dilute the mixture with 20 mL of ice-cold water. A precipitate

usually forms.

Isolation: Filter the precipitate. If no precipitate forms, extract with ethyl acetate (3 x 15 mL),

dry over anhydrous Na

SO

, and concentrate in vacuo.

Purification: Recrystallize from ethanol or purify via silica gel column chromatography

(Hexane/EtOAc gradient).

Self-Validation Check:

Success Indicator: Disappearance of the azide peak (~2100 cm

) in IR spectroscopy.
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Purity Check: Sharp melting point and distinct triazole proton singlet (~8.0-8.5 ppm) in

H-NMR.

Biological Assay: MIC Determination (Antifungal)
Follows CLSI (Clinical and Laboratory Standards Institute) M27-A3 standards for yeasts.

Materials:

Candida albicans (ATCC 90028)

RPMI 1640 medium (buffered to pH 7.0 with MOPS)

96-well microtiter plates

Protocol:

Inoculum Prep: Adjust fungal suspension to

to

cells/mL in RPMI 1640.

Compound Dilution: Dissolve the test compound in DMSO. Prepare serial twofold dilutions in

the microtiter plate (Range: 64

g/mL to 0.125

g/mL). Ensure final DMSO concentration is <1%.

Incubation: Add 100

L of inoculum to each well. Incubate at 35°C for 24–48 hours.

Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or

spectrophotometrically (OD

). MIC is defined as the lowest concentration causing 50% (or 90%) inhibition of growth
compared to the control.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorophenyl-triazole-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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